molecular formula C16H17N3O4 B2796507 2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 2034316-89-5

2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2796507
CAS No.: 2034316-89-5
M. Wt: 315.329
InChI Key: JMDYPAHIZMDBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the isoindoline-1,3-dione family, characterized by a phthalimide core linked to a 1,2,4-oxadiazole moiety via a three-carbon propyl chain. The structure combines the electron-deficient phthalimide system with the heterocyclic oxadiazole, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science. Its synthesis likely involves multi-step reactions, such as cyclization to form the oxadiazole ring followed by alkylation or coupling to attach the propyl-phthalimide segment .

Properties

IUPAC Name

2-[3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-10-8-13-17-14(23-18-13)7-4-9-19-15(20)11-5-2-3-6-12(11)16(19)21/h2-3,5-6H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDYPAHIZMDBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxadiazole Ring : The 1,2,4-oxadiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Isoindoline Core Construction : The isoindoline structure is constructed via a condensation reaction with suitable aniline derivatives.
  • Final Coupling : The methoxyethyl group is introduced to the oxadiazole ring through alkylation or similar methods.

Anticancer Properties

Recent studies have demonstrated that compounds related to isoindoline derivatives exhibit significant anticancer activities. For instance, in assessments conducted by the National Cancer Institute (NCI), isoindoline derivatives showed promising results against various human tumor cell lines.

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
HOP-62 (Lung Cancer)15.7250.6891.85
SF-539 (CNS Cancer)10.0040.0080.00
MDA-MB-435 (Melanoma)22.5960.0095.00
OVCAR-8 (Ovarian Cancer)27.7155.0092.00

These results indicate that the compound exhibits a mean GI50 value of approximately 15.72 µM , suggesting effective inhibition of cell growth across multiple cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown activity against various pathogens:

Microorganism Zone of Inhibition (cm)
Staphylococcus aureus15
Candida albicans18

These findings suggest moderate antimicrobial efficacy, making it a candidate for further development in treating infections caused by these pathogens .

The biological activity of this compound may be attributed to its ability to interfere with critical cellular pathways:

  • Induction of Apoptosis : The isoindoline structure is known to trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : The oxadiazole moiety may disrupt DNA synthesis or function, leading to reduced proliferation rates in malignant cells.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • A study involving a derivative with a similar structure demonstrated significant tumor regression in animal models when administered at therapeutic doses.
  • Another investigation reported favorable pharmacokinetic profiles and low toxicity levels in preliminary trials.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, a related compound demonstrated high levels of antimitotic activity against human tumor cells with mean GI50/TGI values of 15.72/50.68 μM when evaluated by the National Cancer Institute (NCI) . The structure of 2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione suggests it may share similar properties due to the presence of the isoindoline moiety.

Antimicrobial Activity
Research has shown that similar compounds exhibit antimicrobial properties. For example, a derivative with a phenylpiperazine group demonstrated effective inhibition against Staphylococcus aureus and Candida albicans . This suggests that the oxadiazole ring in the target compound may contribute to its antimicrobial efficacy.

Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The incorporation of the 1,2,4-oxadiazole moiety has been linked to enhanced activity against various biological targets. Investigations into SAR have revealed that modifications in substituents can significantly impact potency and selectivity .

Pharmacology

Mechanism of Action
The proposed mechanism of action for compounds containing the isoindoline structure involves interaction with cellular pathways that regulate apoptosis and cell proliferation. The oxadiazole ring may enhance bioavailability and facilitate interactions with target proteins involved in cancer progression .

Case Study: In Vitro Evaluations
A comprehensive study evaluated several derivatives of isoindoline compounds for their cytotoxic effects on cancer cell lines. The results indicated that modifications led to varying degrees of cytotoxicity, with some derivatives exhibiting selective toxicity towards specific cancer types .

Material Science

Potential Applications in Drug Delivery Systems
The structural characteristics of this compound suggest potential applications in drug delivery systems. The ability to modify its solubility and stability through chemical derivatization can enhance its utility as a drug carrier .

Nanotechnology Integration
Integrating this compound into nanotechnology frameworks could improve targeted delivery mechanisms for therapeutic agents. Research into nanoformulations has shown promise in enhancing the pharmacokinetics and biodistribution of drug molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoindoline-1,3-dione Core

The evidence highlights several isoindoline-1,3-dione derivatives with variations in substituents and linker groups. Key comparisons include:

Compound Key Structural Features Molecular Formula Molecular Weight (g/mol) Reported Properties
Target Compound 3-(2-Methoxyethyl)-1,2,4-oxadiazole-propyl-phthalimide C₁₉H₂₀N₃O₅ ~382.39* Not directly reported; inferred properties include moderate solubility in polar solvents.
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione Isopropyl-substituted oxadiazole-methyl-phthalimide C₁₄H₁₃N₃O₃ 271.27 Molar mass and formula confirmed; no bioactivity data provided.
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione Triazolidin-thione and phenyl substituents C₂₃H₁₈N₄O₂S 414.48 High melting point (>300°C); IR peaks at 3437–3271 cm⁻¹ (NH), 1785/1714 cm⁻¹ (C=O).
2-(4-{1-[(4-Methanesulfonyl-phenyl)-hydrazono]-ethyl}-phenyl)-isoindole-1,3-dione Methanesulfonylphenyl hydrazone substituent C₂₃H₁₉N₃O₄S 433.48 IR peaks at 3330 cm⁻¹ (NH), 1783/1714 cm⁻¹ (C=O); moderate yield (51%).

*Calculated based on molecular formula.

Key Differences and Implications

  • Substituent Effects: The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to the isopropyl group in or phenyl rings in . This may improve aqueous solubility and bioavailability. The propyl linker (vs.
  • Spectral Data :

    • The oxadiazole and phthalimide groups in all analogues show characteristic IR peaks at ~1700–1780 cm⁻¹ (C=O stretching) and ~1200–1250 cm⁻¹ (C-O or C=S) .
    • In NMR, the methoxyethyl group would produce distinct signals: δ ~3.2–3.5 (OCH₂CH₂OCH₃) and δ ~3.3–3.4 (OCH₃), differentiating it from analogues with alkyl or aryl substituents.
  • Synthetic Complexity :

    • The target compound likely requires a longer synthetic route (e.g., sequential alkylation and oxadiazole cyclization) compared to simpler derivatives like , which involves direct methyl linkage.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1: Formation of the oxadiazole ring via cyclization of a precursor (e.g., a thioamide or nitrile) under acidic or basic conditions .
  • Step 2: Alkylation or propyl chain introduction using nucleophilic substitution or coupling reactions (e.g., Mitsunobu or Ullmann reactions).
  • Step 3: Condensation with isoindoline-1,3-dione derivatives, often employing reagents like acetic acid or DMF as solvents . Purification methods include recrystallization (e.g., DMF/acetic acid mixtures) and column chromatography. Characterization relies on 1H/13C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Chromatography: HPLC or GC-MS to assess purity (>95% typically required).
  • Spectroscopy:
  • 1H/13C NMR for functional group identification and stereochemical analysis.
  • IR spectroscopy to confirm carbonyl (C=O) and oxadiazole (C=N) stretches .
    • X-ray crystallography for definitive structural confirmation, especially if polymorphism or stereoisomerism is suspected .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the oxadiazole ring formation step?

Employ statistical design of experiments (DoE) to systematically vary parameters:

  • Variables: Temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid).
  • Response surface methodology (RSM) identifies optimal conditions, reducing trial-and-error approaches .
  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding experimental design .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

  • Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls.
  • Compound stability testing: Monitor degradation under assay conditions (e.g., pH, temperature) via LC-MS .
  • Meta-analysis: Compare data across studies using tools like PubChem BioAssay to identify outliers or methodological biases .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular docking: Screen against targets (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina. Focus on interactions between the oxadiazole ring and catalytic residues .
  • MD simulations: Assess binding stability over 100+ ns trajectories to validate docking predictions .
  • QSAR modeling: Correlate substituent effects (e.g., methoxyethyl chain length) with bioactivity .

Q. What advanced techniques characterize intermolecular interactions in solid-state formulations?

  • Thermal analysis: DSC/TGA to study melting points and decomposition pathways.
  • PXRD to detect polymorphic transitions.
  • Solid-state NMR for hydrogen bonding and crystallinity analysis .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Co-solvent systems: Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoparticle encapsulation: Employ PLGA or liposomal carriers to enhance bioavailability .
  • Prodrug design: Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility .

Q. What experimental designs mitigate side reactions during propyl chain functionalization?

  • Protecting groups: Temporarily block reactive sites (e.g., isoindoline-dione carbonyls) with trimethylsilyl or Boc groups.
  • Flow chemistry: Precise control of reaction time and temperature minimizes byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.